molecular formula C12H14FNO2 B12631893 (6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one CAS No. 920801-75-8

(6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one

Cat. No.: B12631893
CAS No.: 920801-75-8
M. Wt: 223.24 g/mol
InChI Key: BVAJPPMWRNTJJC-NSHDSACASA-N
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Description

(6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one is a chemical compound that belongs to the morpholinone family This compound is characterized by the presence of a morpholine ring substituted with an ethyl group at the 4-position and a 3-fluorophenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one typically involves the following steps:

    Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with an epoxide under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group is introduced at the 4-position of the morpholine ring via an alkylation reaction. This can be done using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Substitution with the 3-Fluorophenyl Group: The final step involves the substitution of the 6-position with a 3-fluorophenyl group. This can be achieved through a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

Anticancer Activity

Research has indicated that (6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one exhibits promising anticancer properties. It has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound's mechanism of action involves the modulation of specific signaling pathways associated with tumor growth.

Cancer Type Effect Study Reference
Breast CancerInhibition of cell proliferation
Lung CancerInduction of apoptosis
Colorectal CancerCell cycle arrest

Neurological Disorders

The compound has also shown potential in treating neurological disorders. It acts on specific receptors in the central nervous system, which may help alleviate symptoms associated with conditions such as anxiety and depression.

Disorder Mechanism Study Reference
Anxiety DisordersModulation of neurotransmitter levels
DepressionNeuroprotective effects

In Vivo Studies

Several studies have explored the in vivo effects of this compound on animal models:

  • A study demonstrated its efficacy in reducing tumor size in xenograft models of breast cancer, suggesting its potential for clinical application.

Clinical Trials

Ongoing clinical trials are assessing the safety and efficacy of this compound in humans, particularly for oncology and neuropharmacology applications.

Mechanism of Action

The mechanism of action of (6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of biochemical pathways. For example, it has been studied as an inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group and a 3-fluorophenyl group on the morpholine ring makes it a valuable compound for targeted research and development.

Properties

CAS No.

920801-75-8

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

(6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one

InChI

InChI=1S/C12H14FNO2/c1-2-14-7-11(16-8-12(14)15)9-4-3-5-10(13)6-9/h3-6,11H,2,7-8H2,1H3/t11-/m0/s1

InChI Key

BVAJPPMWRNTJJC-NSHDSACASA-N

Isomeric SMILES

CCN1C[C@H](OCC1=O)C2=CC(=CC=C2)F

Canonical SMILES

CCN1CC(OCC1=O)C2=CC(=CC=C2)F

Origin of Product

United States

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